3-(2,5-Dimethylbenzoyl)-4-methylpyridine
Description
3-(2,5-Dimethylbenzoyl)-4-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a 2,5-dimethylbenzoyl moiety at the 3-position. This structure combines aromatic and acyl functional groups, making it relevant in pharmaceutical synthesis, particularly as a precursor or intermediate in drug development.
Properties
IUPAC Name |
(2,5-dimethylphenyl)-(4-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-4-5-11(2)13(8-10)15(17)14-9-16-7-6-12(14)3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWXTAWCYFLWHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=C(C=CN=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201222009 | |
| Record name | (2,5-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187171-79-4 | |
| Record name | (2,5-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylbenzoyl)-4-methylpyridine typically involves the reaction of 2,5-dimethylbenzoyl chloride with 4-methylpyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylbenzoyl)-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl or pyridine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted pyridines.
Scientific Research Applications
3-(2,5-Dimethylbenzoyl)-4-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylbenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Positioning in Pyridine Derivatives
The 4-methylpyridine core of the compound is structurally analogous to lutidines (dimethylpyridines), which differ in substituent positions:
Acylated Pyridine Derivatives
The 2,5-dimethylbenzoyl group distinguishes the compound from other acylpyridines:
Key Insight : The ortho-methyl groups in the benzoyl moiety (2,5-dimethyl) may introduce steric effects that reduce electrophilicity compared to para-substituted analogs, impacting reactivity in nucleophilic acyl substitution.
Quinoline and Quinazoline Derivatives
Key Insight: The lack of a fused benzene ring (as in quinolines) may limit π-π stacking interactions critical for binding to biological targets, reducing its utility in drug design compared to fused heterocycles.
Research Findings and Limitations
- Synthetic Challenges : The discontinued status of this compound hints at scalability or purity issues, possibly due to side reactions during benzoylation of 4-methylpyridine .
- Biological Activity: No direct data is available, but methyl and benzoyl groups typically enhance lipophilicity, which could improve membrane permeability compared to unsubstituted pyridines.
- Comparative Reactivity : The 2,5-dimethylbenzoyl group may offer slower hydrolysis rates than unsubstituted benzoyl derivatives, balancing stability and reactivity in synthetic pathways .
Biological Activity
3-(2,5-Dimethylbenzoyl)-4-methylpyridine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including synthesis methods, mechanisms of action, and comparative analysis with similar compounds.
The compound is characterized by the presence of a pyridine ring substituted with a 2,5-dimethylbenzoyl group and a methyl group. The synthesis typically involves Friedel-Crafts acylation reactions, which can be catalyzed using Lewis acids like aluminum chloride under controlled conditions to ensure high yield and purity.
Synthetic Route
- Starting Materials : 2,5-dimethylbenzoyl chloride and 4-methylpyridine.
- Reaction Conditions : Anhydrous conditions, often utilizing solvents such as dichloromethane.
- Yield Optimization : Continuous flow reactors can enhance efficiency in industrial settings.
Biological Activity Overview
The biological activity of this compound has not been extensively documented, but preliminary studies suggest several potential therapeutic applications.
The exact mechanism of action remains largely undefined; however, it is hypothesized that the compound may interact with various molecular targets such as enzymes or receptors, potentially modulating their activity.
Comparative Analysis with Similar Compounds
To understand the biological activity better, a comparative analysis with related pyridine derivatives is essential.
| Compound Name | Structure Features | Known Biological Activity |
|---|---|---|
| 2-Acetylpyridine | Acetyl group at the 2-position | Antimicrobial properties |
| 3-Pyridinecarboxaldehyde | Aldehyde at the 3-position | Anti-inflammatory effects |
| 4-Methylpyridine | Methyl group at the 4-position | Neuroprotective effects |
Case Studies and Research Findings
- Inhibition Studies : Similar pyridine derivatives have shown that structural modifications can enhance biological activity. For instance, compounds with additional functional groups exhibited improved potency against various cancer cell lines compared to simpler structures.
- Biodistribution Studies : While specific studies on this compound are lacking, related compounds have demonstrated targeted accumulation in relevant tissues during biodistribution studies in animal models.
- Synthetic Pathway Exploration : Research into the synthesis of related pyridine derivatives has revealed insights into optimizing yields and purity. These findings could be beneficial for scaling up production for future biological testing.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
